molecular formula C10H9NO4S B11872320 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid

Katalognummer: B11872320
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: UOAWAUNEZCYAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dimethoxybenzo[d]isothiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4,6-Dimethoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    4,6-Dimethoxybenzo[d]isothiazole-3-methyl ester: Features a methyl ester group instead of a carboxylic acid.

Uniqueness

4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H9NO4S

Molekulargewicht

239.25 g/mol

IUPAC-Name

4,6-dimethoxy-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C10H9NO4S/c1-14-5-3-6(15-2)8-7(4-5)16-11-9(8)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI-Schlüssel

UOAWAUNEZCYAOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)SN=C2C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.